molecular formula C22H17N5O2 B2684971 N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide CAS No. 385417-84-5

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide

Cat. No. B2684971
CAS RN: 385417-84-5
M. Wt: 383.411
InChI Key: GFQQPQUENQSFFY-UHFFFAOYSA-N
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Description

“N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide” is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of benzamide compounds often starts from benzoic acid or its derivatives and amine derivatives . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular formula of “N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide” is C15H12N4O . It has an average mass of 264.282 Da and a monoisotopic mass of 264.101105 Da .


Chemical Reactions Analysis

Benzamides, including “N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide”, have been found to exhibit a broad spectrum of biological activities, which can be enhanced by introducing various substituents on the ring . Some benzamide compounds have shown effective antioxidant, free radical scavenging, and metal chelating activity .

Scientific Research Applications

1. Synthesis and Biological Activity

A study by Patel & Patel (2015) involved the synthesis of a series of heterocyclic compounds related to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide. These compounds were tested for antibacterial and antifungal activities, revealing significant potential in inhibiting the growth of various bacteria and fungi.

2. Anti-Influenza Virus Activity

A 2020 study by Hebishy, Salama, & Elgemeie focused on novel benzamide-based compounds, including derivatives similar to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, demonstrating significant antiviral activities against the H5N1 strain of the bird flu influenza virus.

3. Microwave-Assisted Synthesis and Biological Evaluation

Research by Ighilahriz-Boubchir et al. (2017) involved the microwave-assisted synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives. These compounds exhibited antibacterial and antifungal properties, highlighting the compound's potential in medical applications.

4. Anti-Plasmodial Activity

A study conducted in 2021 by Hermann et al. revealed that N-acylated derivatives, similar in structure to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, showed promising activity against strains of Plasmodium falciparum, the causative agent of malaria.

5. Antimicrobial Agents

Research by Bikobo et al. (2017) on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which are structurally similar to N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide, indicated significant antimicrobial activity, especially against Gram-positive bacteria and fungal strains.

Mechanism of Action

While the specific mechanism of action for “N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide” is not explicitly mentioned in the search results, benzamides are known to have a wide range of biological activities. They have been used in the treatment of various conditions such as cancer, hypercholesterolemia, and microbial infections .

properties

IUPAC Name

N-(5-benzamido-1-phenyl-1,2,4-triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c28-19(16-10-4-1-5-11-16)23-21-25-22(24-20(29)17-12-6-2-7-13-17)27(26-21)18-14-8-3-9-15-18/h1-15H,(H2,23,24,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQQPQUENQSFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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